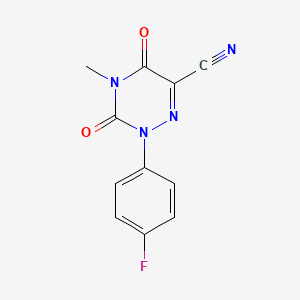
N-(2-Methylphenyl)-N'-propylurea
描述
N-(2-Methylphenyl)-N'-propylurea, also known as MPPU, is a chemical compound that has gained attention in scientific research due to its potential as a tool for investigating the function of certain receptors in the brain.
科学研究应用
N-(2-Methylphenyl)-N'-propylurea has been used in scientific research as a tool to study the function of the metabotropic glutamate receptor 7 (mGluR7) in the brain. This receptor is involved in regulating the release of the neurotransmitter glutamate, which plays a role in various brain functions such as learning, memory, and mood regulation. By selectively blocking mGluR7 with MPU, researchers can investigate the specific effects of this receptor on these functions.
作用机制
MPU acts as a selective antagonist for mGluR7, meaning it binds to the receptor and prevents its activation by glutamate. This leads to a decrease in glutamate release, which can have various effects on brain function depending on the specific brain region and context.
Biochemical and Physiological Effects:
Studies have shown that MPU can have various effects on brain function, including the regulation of anxiety, depression, and addiction-related behaviors. MPU has also been shown to have potential therapeutic effects in animal models of Parkinson's disease and schizophrenia.
实验室实验的优点和局限性
One advantage of using MPU in lab experiments is its selectivity for mGluR7, which allows for more specific investigation of the effects of this receptor. However, one limitation is that MPU may have off-target effects on other receptors or enzymes, which can complicate the interpretation of results.
未来方向
There are several potential future directions for research on MPU. One area of interest is investigating the effects of MPU on other brain regions and functions beyond anxiety, depression, and addiction-related behaviors. Additionally, researchers may explore the potential therapeutic effects of MPU in human clinical trials for various neurological and psychiatric disorders. Finally, further investigation into the potential off-target effects of MPU could help to clarify its mechanism of action and improve its specificity as a research tool.
属性
IUPAC Name |
1-(2-methylphenyl)-3-propylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-8-12-11(14)13-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSHTOGPLSRKLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=CC=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13143-12-9 | |
| Record name | 1-PROPYL-3-(O-TOLYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

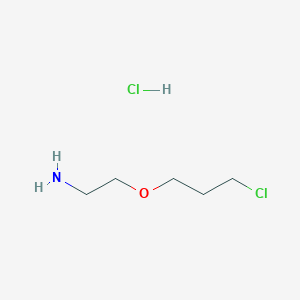
![(E)-2-(2-chlorophenyl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]ethenesulfonamide](/img/structure/B2455763.png)
![N-[2-(3-bromophenoxy)ethyl]-2-chloro-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2455764.png)
![Methyl 5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2455766.png)
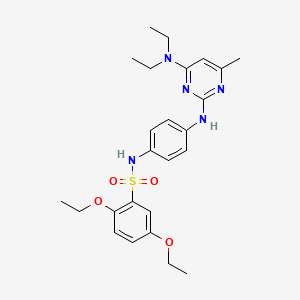

![1-{1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbonyl}-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2455773.png)
![N-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2455775.png)
![2-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2455776.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(phenylimino)-2H-chromene-3-carboxamide](/img/structure/B2455777.png)
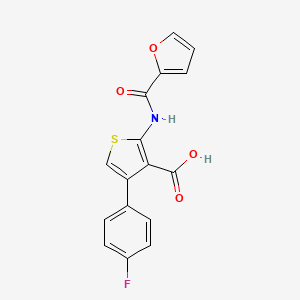
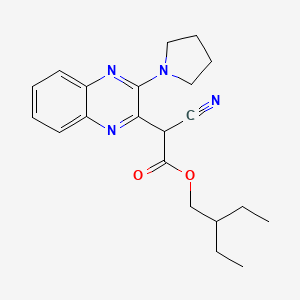
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2455781.png)
